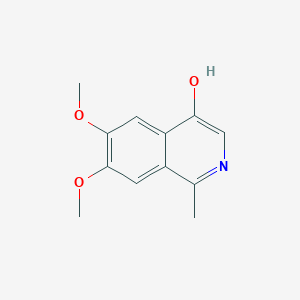
6,7-Dimethoxy-1-methylisoquinolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-methylisoquinolin-4-OL is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a hydroxyl group at the 4 position on the isoquinoline ring. It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-OL can be achieved through various synthetic routes. One common method involves the catalytic enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline . This method provides an efficient approach to synthesizing chiral isoquinoline alkaloids. The reaction conditions typically involve the use of commercially available starting materials such as 2-methyl-3-butyn-2-ol and benzaldehyde, with the key step being the catalytic enantioselective C1-alkynylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methylisoquinolin-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-methylisoquinolin-4-OL has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-OL involves its interaction with specific molecular targets and pathways . The compound’s methoxy and hydroxyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways in cells.
Comparison with Similar Compounds
6,7-Dimethoxy-1-methylisoquinolin-4-OL can be compared with other similar compounds, such as 6,7-Dimethoxy-4-quinolinol . While both compounds share the dimethoxy substitution pattern, they differ in their core structures (isoquinoline vs. quinoline) and functional groups. This difference in structure can lead to variations in their chemical reactivity and biological activity.
List of Similar Compounds
- 6,7-Dimethoxy-4-quinolinol
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- This compound derivatives
Properties
CAS No. |
949139-77-9 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C12H13NO3/c1-7-8-4-11(15-2)12(16-3)5-9(8)10(14)6-13-7/h4-6,14H,1-3H3 |
InChI Key |
YOINPNZLLIERSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=CC(=C(C=C12)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


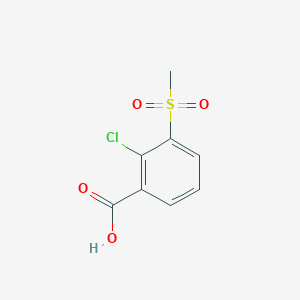
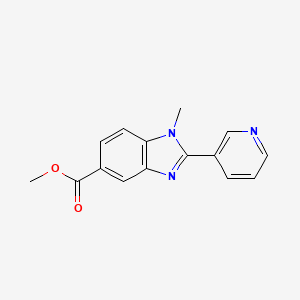
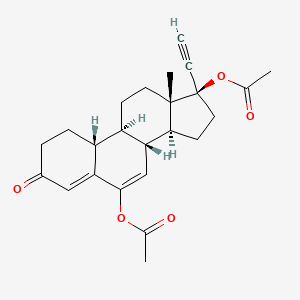
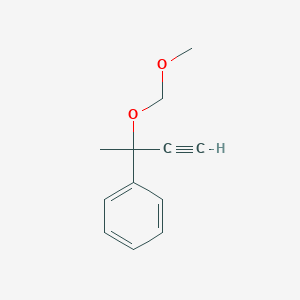
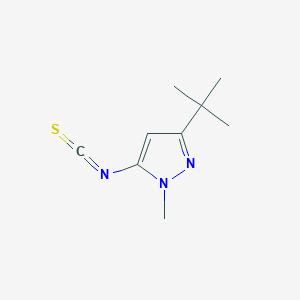
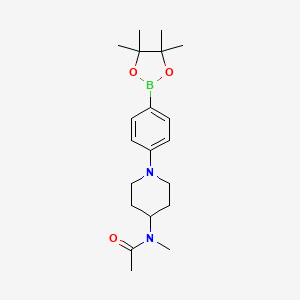
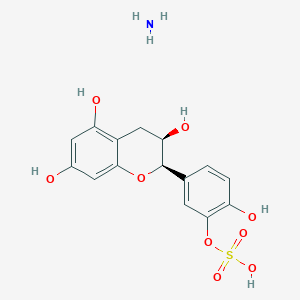
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
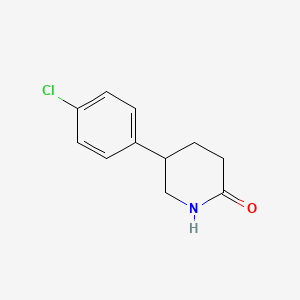
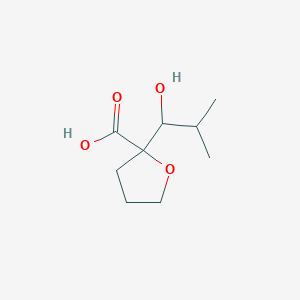
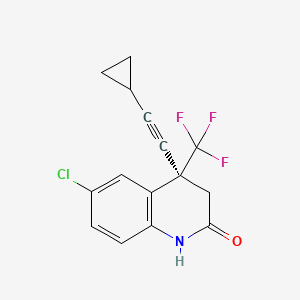
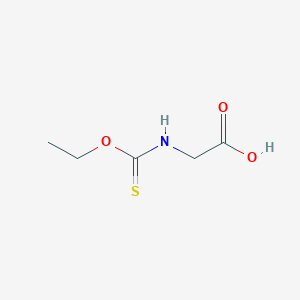
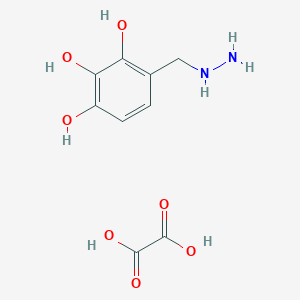
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)
